methyl 3-nitro-5-{[(5-pentyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoate
Overview
Description
Methyl 3-nitro-5-{[(5-pentyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of a nitro group, a thiadiazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-5-{[(5-pentyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoate typically involves multiple steps:
Thiadiazole Formation: The thiadiazole ring is synthesized by reacting appropriate precursors such as thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the ester moiety.
Coupling Reactions: The thiadiazole ring can engage in coupling reactions with various electrophiles, facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of base.
Coupling: Palladium or copper catalysts in the presence of ligands and bases.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl or heteroaryl derivatives.
Scientific Research Applications
Methyl 3-nitro-5-{[(5-pentyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-nitro-5-{[(5-pentyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The thiadiazole ring may also interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the thiadiazole ring and pentyl group, making it less complex.
5-Pentyl-1,3,4-thiadiazole: Lacks the nitrobenzoate moiety, affecting its reactivity and applications.
Methyl 3,5-dinitrobenzoate: Contains an additional nitro group, altering its chemical properties and reactivity.
Uniqueness
Methyl 3-nitro-5-{[(5-pentyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoate is unique due to the combination of a nitro group, a thiadiazole ring, and a benzoate ester in a single molecule. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-nitro-5-[(5-pentyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-3-4-5-6-13-18-19-16(26-13)17-14(21)10-7-11(15(22)25-2)9-12(8-10)20(23)24/h7-9H,3-6H2,1-2H3,(H,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRWVIGTXIEUOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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